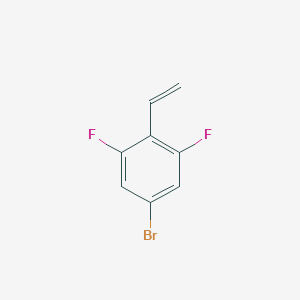

4-Bromo-2,6-difluorostyrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

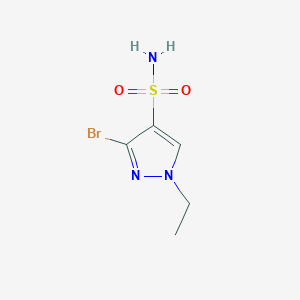

Synthesis Analysis

The synthesis of brominated aromatic compounds is well-documented in the literature. For instance, an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, has been described using bromine and hydrogen peroxide as brominating agents in a methylene dichloride-water solvent system, achieving a high yield and purity . Although this synthesis does not directly pertain to 4-Bromo-2,6-difluorostyrene, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

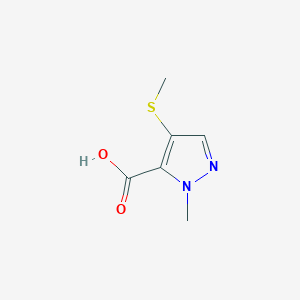

Molecular Structure Analysis

The molecular structure of brominated compounds can significantly influence their reactivity. For example, the study on the bromination of benzylidenefluorenes and tert-butylethenol indicates that the presence of substituents on the aromatic ring and the double bond can affect the site of bromination and the stability of the resulting compounds . This suggests that the molecular structure of 4-Bromo-2,6-difluorostyrene, with its specific pattern of halogenation, would likely exhibit unique reactivity patterns.

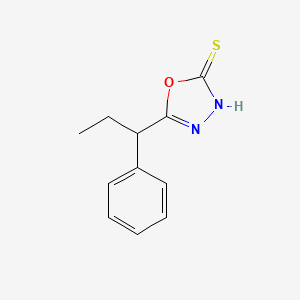

Chemical Reactions Analysis

The reactivity of brominated compounds can vary widely depending on their structure. The copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene demonstrates the potential for brominated alkenes to participate in radical-initiated reactions, leading to polymers with bromine functionalities that can undergo further chemical modifications . This indicates that 4-Bromo-2,6-difluorostyrene could also be used in polymerization reactions or other chemical transformations involving its bromine atom.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Bromo-2,6-difluorostyrene are not directly reported in the provided papers, the properties of similar brominated and fluorinated compounds can provide some insights. Brominated aromatic compounds often have high densities and boiling points due to the presence of heavy bromine atoms, and the introduction of fluorine atoms can influence the compound's polarity and reactivity . These properties are important for the application of such compounds in materials science and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Novel Materials Synthesis

4-Bromo-2,6-difluorostyrene serves as a precursor in the synthesis of advanced materials. For example, in the field of organic electronics, it has been used to construct novel oligo-9,9'-spirobifluorenes through ortho-linkage, acting as full hydrocarbon hosts for highly efficient phosphorescent OLEDs. This demonstrates its utility in developing new materials that improve the performance of organic light-emitting diodes (OLEDs) with significant implications for display technology and lighting applications (Jiang et al., 2009).

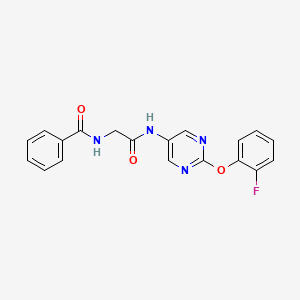

Organic Synthesis and Catalysis

The compound is instrumental in organic synthesis, particularly in the development of new catalytic methods and synthetic pathways. For instance, its derivatives have been used to create 2-aryl-6-polyfluoroalkyl-4-pyrones, demonstrating a convenient and general method for the synthesis of these compounds, which are valuable for constructing fluorinated azaheterocycles. Such synthetic applications highlight the role of 4-Bromo-2,6-difluorostyrene in facilitating the preparation of biologically significant molecules with potential impacts on pharmaceuticals and material science (Usachev et al., 2021).

Photovoltaic Applications

In the realm of renewable energy, derivatives of 4-Bromo-2,6-difluorostyrene have been explored for their photovoltaic applications. The synthesis of conjugated polymers containing terpyridine−ruthenium complexes from this compound indicates its potential in creating materials that enhance the efficiency of solar cells. Such research points to the broader applicability of 4-Bromo-2,6-difluorostyrene in energy conversion technologies, offering pathways to more sustainable energy solutions (Duprez et al., 2005).

Advanced Functional Materials

The chemical has also been employed in the creation of organic/inorganic semiconductor hybrid particles. Through controlled polymerization processes involving 4-Bromo-2,6-difluorostyrene derivatives, researchers have developed functionalized polyfluorenes that stabilize cadmium selenide quantum dots, leading to hybrid particles with potential applications in optoelectronics and nanotechnology. This work exemplifies the compound's role in bridging organic and inorganic materials science, contributing to the advancement of functional materials with customizable properties (de Roo et al., 2014).

Eigenschaften

IUPAC Name |

5-bromo-2-ethenyl-1,3-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQECSHUEKMLGED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-difluorostyrene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B2518733.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2518735.png)

![(E)-ethyl 2-(3-(but-2-en-1-yl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2518739.png)

![Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate](/img/structure/B2518740.png)

![2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide](/img/structure/B2518742.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518746.png)